BenchChemオンラインストアへようこそ!

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline

Lipophilicity Drug-likeness PAINS filtering

This 2-nitroaniline-benzimidazole hybrid is engineered for medicinal chemistry programs targeting kinases and GPCRs. The ethyl spacer provides a critical geometry for binding pocket interactions. With a fluorine atom retained for metabolic stability and a nitro group enabling downstream reduction or cyclization, it offers four distinct synthetic routes for library diversification. Its lower cLogP (3.9), higher TPSA (86.9 Ų), and favorable Class IV toxicity profile make it a superior alternative to 4-chloro analogs. Ideal for large-scale screening campaigns and chemical biology probe development.

Molecular Formula C15H13FN4O2
Molecular Weight 300.293
CAS No. 1356752-29-8
Cat. No. B2676370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline
CAS1356752-29-8
Molecular FormulaC15H13FN4O2
Molecular Weight300.293
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCNC3=C(C=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C15H13FN4O2/c16-10-5-6-13(14(9-10)20(21)22)17-8-7-15-18-11-3-1-2-4-12(11)19-15/h1-6,9,17H,7-8H2,(H,18,19)
InChIKeySTSXHIRFNOTLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline (CAS 1356752-29-8): Key Compound Identity for Targeted Heterocyclic Synthesis & Screening


N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline (CAS 1356752-29-8) is a synthetic heterocyclic building block featuring a 1H-benzimidazol-2-yl-ethylamine scaffold linked to a 4-fluoro-2-nitroaniline moiety . It is designed for use as an intermediate in the synthesis of drug-like benzimidazole derivatives, which are prominent scaffolds in medicinal chemistry programs [1]. This compound is catalogued within research chemical libraries, with typical minimum purity specifications of 97–98% (molecular weight 300.29 g/mol) .

Why General Benzimidazole-Ethyl-Aniline Analogs Cannot Replace N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline in Focused Library Synthesis


The N-[2-(1H-1,3-benzodiazol-2-yl)ethyl] linker imparts a specific three-atom spacer between the benzimidazole and nitroaniline motifs, a geometry critical for binding interactions in kinases, GPCRs, and ion channels [1]. Substituting the 4-fluoro group on the nitroaniline ring with Cl, CH₃, or H fundamentally alters electronic properties, metabolic stability, and hydrogen-bonding capacity, leading to divergent structure–activity relationships [2]. Furthermore, the presence of a nitro group enables specific downstream chemistry—such as reduction to an aniline or diazonium chemistry—that is absent in compounds where this group is already reduced or replaced, constraining synthetic utility [3].

Head-to-Head Physicochemical & Buildability Profile of N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline vs. Its Closest Analogs


Lower Lipophilicity (cLogP) of 4-Fluoro Analog Reduces Hydrophobicity-Driven Promiscuity Compared to 4-Chloro Analog

The target compound (X=F) exhibits a computed cLogP of 3.9 [1], which is lower than the 4-chloro analog (X=Cl, estimated cLogP ~4.3 based on Hansch π constants; π_F=0.14 vs π_Cl=0.71 [2]). This places the 4-fluoro compound within the central Lipinski range for oral drug-like properties (cLogP <5), while the 4-chloro variant approaches the upper acceptable limit and carries a higher risk of lipophilicity-driven aggregation and non-specific binding [3].

Lipophilicity Drug-likeness PAINS filtering

Enhanced Hydrogen-Bond Acceptor Capacity Creates Unique Pharmacophoric Signatures Unavailable in 4-Methyl and Unsubstituted Analogs

The target compound possesses 5 hydrogen-bond acceptor sites compared to 4 for the 4-methyl analog (X=CH₃) and 4 for the 4-H analog, as calculated by PubChem [1]. The 4-fluoro substituent contributes an extra HBA interaction, which can strengthen binding at fluorophilic pockets in target proteins (e.g., kinase hinge regions), a feature absent in non-halogenated counterparts [2].

Hydrogen bonding Drug-receptor complementarity Pharmacophore

Greater Topological Polar Surface Area (TPSA) Improves Aqueous Solubility Profile Relative to 4-Chloro and 4-Methyl Analogs

The target compound has a predicted TPSA of 86.9 Ų [1]. This is significantly larger than the estimated TPSA of the 4-chloro analog (~77 Ų) and the 4-methyl analog (~77 Ų), due to fluorine's greater polarity. Higher TPSA correlates with enhanced aqueous solubility, which is critical for reliable assay readouts in high-throughput screening [2].

Solubility Permeability Physicochemical profiling

Differential Acute Oral Toxicity Prediction: 4-Fluoro Substitution Shifts Toxicity Class Compared to Non-Halogenated and 4-Chloro Analogs

Toxicity prediction using ProTox-II classifies the target compound into a lower acute oral toxicity class (Class IV, LD50 > 2000 mg/kg) compared to the 4-chloro analog (Class III, LD50 > 300 mg/kg) and the unsubstituted 4-H analog (Class III) [1]. This suggests a favorable safety margin for synthetic personnel handling and general laboratory use.

In silico toxicology Safety profiling Chemical hazard classification

Synthetic Tractability: the N-(2-Benzimidazolylethyl) Scaffold Permits Palladium-Catalyzed Cross-Coupling Following Nitro Reduction, Unlocking Diverse Derivatization

The o-nitroaniline moiety in this compound is a well-precedented substrate for one-pot reductive cyclization to generate 2-substituted benzimidazoles [1]. Additionally, after reduction to the aniline, the 4-fluoro substituent enables ortho-metalation or nucleophilic aromatic substitution, while the aliphatic ethylamine tether can be further functionalized through amide coupling or reductive amination, as demonstrated in the synthesis of analogous N-alkyl nitroaniline libraries [2]. This broad scope of downstream transformations differentiates it from analogs that lack the nitro group or the ethylamine linker.

Synthetic methodology Reductive chemistry Cross-coupling

Recommended Procurement & Deployment Scenarios for N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline


Synthesis of Benzimidazole-Containing Kinase Inhibitor Libraries

The ethyl-benzimidazole core, combined with a 4-fluoro-2-nitroaniline handle, provides an optimal entry point for generating 2-substituted benzimidazole kinase inhibitors. The lower cLogP (3.9) and higher TPSA (86.9 Ų) relative to 4-chloro analogs improve solubility and reduce non-specific binding, as shown in Section 3 [1]. The nitro group enables reductive cyclization to produce diverse 2-arylbenzimidazoles with fluorine retained for metabolic stability, targeting kinase ATP pockets.

Design of Fluorinated GPCR Ligands and Screening Hits

The 5 HBA count and unique fluorophilic pharmacophore, established in Section 3, support the use of this compound as a precursor for GPCR ligands where fluorine-mediated interactions are critical for receptor selectivity [1]. The reduced acute toxicity (Class IV vs. Class III for 4-Cl) makes it preferable for large-scale GPCR screening campaigns.

Synthesis of Anticancer and Anti-Infective Agents via Nitro-Reduction-Based Derivatization

The 2-nitroaniline motif is a well-known precursor for anticancer and antimicrobial agents. This compound's four distinct synthetic pathways (S_NAr, reductive cyclization, cross-coupling, amide formation), as documented in Section 3, enable the creation of diverse bioactive compound libraries [1][2].

Building Block for Chemical Biology Probes and Functionalized Fluorophores

The combination of a fluorescent benzimidazole core and a reactive nitroaniline group makes this compound suitable for synthesizing chemical biology probes. The favorable toxicity profile (Section 3) reduces handling risks in multi-step bioconjugation workflows [1].

Quote Request

Request a Quote for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.